1-isothiocyanato-PEG3-Azide
CAS No.: 1310686-23-7
Cat. No.: VC0515771
Molecular Formula: C9H16N4O3S
Molecular Weight: 260.31
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310686-23-7 |
|---|---|
| Molecular Formula | C9H16N4O3S |
| Molecular Weight | 260.31 |
| IUPAC Name | 1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane |
| Standard InChI | InChI=1S/C9H16N4O3S/c10-13-12-2-4-15-6-8-16-7-5-14-3-1-11-9-17/h1-8H2 |
| Standard InChI Key | WGVGUDRBZOFJRC-UHFFFAOYSA-N |
| SMILES | C(COCCOCCOCCN=[N+]=[N-])N=C=S |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Basic Information
1-isothiocyanato-PEG3-Azide is a specialized chemical compound with well-defined properties. It has gained significant attention in pharmaceutical research and bioconjugation applications due to its unique bifunctionality.
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 1310686-23-7 |
| Molecular Formula | C₉H₁₆N₄O₃S |
| Molecular Weight | 260.31 g/mol |
| IUPAC Name | 1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane |
| Synonyms | NCS-PEG3-azide, 1-azido-2-(2-(2-(2-isothiocyanatoethoxy)ethoxy)ethoxy)ethane |
The compound features a PEG3 (triethylene glycol) backbone that serves as a spacer between its two reactive terminal groups: an azide (-N₃) group at one end and an isothiocyanate (-N=C=S) group at the other end. This arrangement creates a molecule with distinct reactivity at each terminus, enabling orthogonal conjugation strategies .
Structural Characteristics
The molecular structure of 1-isothiocyanato-PEG3-Azide can be represented by the SMILES notation: C(COCCOCCOCCN=[N+]=[N-])N=C=S . The compound contains a linear chain with three ethylene glycol units that provide spatial separation between the reactive functional groups.
Table 2: Structural Identifiers
| Identifier | Value |
|---|---|
| Canonical SMILES | C(COCCOCCOCCN=[N+]=[N-])N=C=S |
| InChI | InChI=1S/C9H16N4O3S/c10-13-12-2-4-15-6-8-16-7-5-14-3-1-11-9-17/h1-8H2 |
| InChI Key | WGVGUDRBZOFJRC-UHFFFAOYSA-N |
The structure lacks stereogenic centers, resulting in a compound without optical isomers. The linear configuration allows for flexibility in the PEG chain, which is advantageous for its applications as a linker in biological systems .
Physical and Chemical Properties
Physical Characteristics
1-isothiocyanato-PEG3-Azide typically appears as a pale yellow or colorless oily substance at room temperature. Its physical state facilitates handling and modification in laboratory settings.
Table 3: Physical Properties
| Property | Description |
|---|---|
| Appearance | Pale yellow or colorless oily matter |
| Physical State | Liquid at room temperature |
| Solubility | Readily soluble in DMSO; moderately soluble in other organic solvents |
| Storage Conditions | 2-8°C (short term); -20°C (long term) |
| Shelf Life | >3 years when stored properly |
The compound's solubility characteristics are influenced by its PEG component, which enhances solubility in polar solvents. This property is particularly valuable for biological applications where aqueous compatibility is often required .
Chemical Reactivity
The dual functionality of 1-isothiocyanato-PEG3-Azide enables distinct and orthogonal chemical reactions at each terminus:
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Azide Group Reactivity: The azide terminus can participate in:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
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Strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like BCN and DBCO
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Staudinger ligation with phosphines
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Isothiocyanate Group Reactivity: The isothiocyanate terminus readily reacts with:
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Primary amines to form stable thiourea bonds
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Thiols to form dithiocarbamates
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Hydroxyls (under specific conditions) to form thiocarbamates
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These orthogonal reactivities allow for selective, sequential modifications in complex biomolecular systems .
Computed Properties
Computational analysis provides additional insight into the physicochemical characteristics of 1-isothiocyanato-PEG3-Azide.
Table 4: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 12 |
| Topological Polar Surface Area | 86.5 Ų |
| Heavy Atom Count | 17 |
| Complexity | 265 |
These properties indicate a molecule with considerable flexibility (12 rotatable bonds) and a moderate capacity for hydrogen bonding as an acceptor. The topological polar surface area of 86.5 Ų suggests reasonable cell membrane permeability, which is relevant for certain biological applications .
Synthesis and Preparation
Quality Control and Analysis
Commercial preparations of 1-isothiocyanato-PEG3-Azide typically undergo rigorous quality control to ensure high purity and structural integrity.
Table 5: Quality Control Parameters
| Parameter | Typical Specification |
|---|---|
| Purity | ≥95% to >98% |
| Identity Confirmation | NMR, HPLC-MS, IR |
| Appearance | Visual inspection |
| Solubility | Tested in standard solvents |
| Reactivity | Functional group activity testing |
These quality control measures are essential for ensuring batch-to-batch consistency and reliable performance in research and development applications .
Applications in Bioconjugation and Chemical Biology
Click Chemistry Applications
The azide group of 1-isothiocyanato-PEG3-Azide enables its use in various click chemistry applications, which are valued for their high specificity, efficiency, and biocompatibility.
In bioconjugation strategies, the compound can react with alkyne-modified biomolecules to form stable triazole linkages. This approach has been employed for:
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Labeling proteins and antibodies with fluorescent reporters
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Attaching targeting ligands to drug delivery systems
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Creating well-defined protein-polymer conjugates
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Developing stimuli-responsive biomaterials
The copper-free click chemistry utilizing strained alkynes (SPAAC) is particularly valuable for applications in living systems, as it avoids copper-associated toxicity .
Amine-Directed Conjugation
The isothiocyanate terminus of 1-isothiocyanato-PEG3-Azide readily reacts with primary amines to form stable thiourea bonds under mild conditions. This chemistry is widely used for:
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Modifying lysine residues on proteins
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Functionalizing amine-containing small molecules
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Surface modification of amine-bearing materials
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Creating peptide conjugates with controlled stoichiometry
The thiourea linkage formed through this reaction is stable under physiological conditions, making it suitable for applications requiring long-term stability in biological environments .
Dual Functionalization Strategies
The orthogonal reactivity of 1-isothiocyanato-PEG3-Azide allows for sophisticated dual functionalization strategies:
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Sequential modification of two different biomolecules
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Creation of heterobifunctional crosslinking agents
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Selective modification of complex multicomponent systems
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Development of multifunctional imaging probes
This dual reactivity is particularly valuable in creating complex bioconjugates with precise architecture and composition .
Role in PROTAC Technology
PROTAC Fundamentals
Proteolysis Targeting Chimeras (PROTACs) represent an innovative approach to targeted protein degradation in drug discovery. PROTACs consist of three key components:
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A ligand that binds to the target protein of interest
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A linker that connects the two ligands
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A ligand that recruits an E3 ubiquitin ligase
1-isothiocyanato-PEG3-Azide serves as an ideal linker in PROTAC synthesis due to its dual reactivity, which allows for connection of the two different ligand components .
Mechanism of Action
PROTACs utilizing 1-isothiocyanato-PEG3-Azide as a linker operate through the following mechanism:
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The PROTAC binds simultaneously to both the target protein and an E3 ubiquitin ligase
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This binding brings the target protein into proximity with the E3 ligase
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The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein
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The ubiquitinated target protein is recognized by the proteasome and subsequently degraded
This approach differs fundamentally from conventional inhibitors, as it leads to the elimination of the protein rather than simply blocking its function .
Advantages in Drug Development
The use of 1-isothiocyanato-PEG3-Azide in PROTAC development offers several advantages:
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The PEG3 spacer provides appropriate distance and flexibility between protein-binding moieties
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The hydrophilic PEG chain improves solubility and pharmacokinetic properties
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The stable linkages formed by both functional groups ensure durability in biological environments
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The defined length of the PEG3 chain allows for structure-activity relationship studies
These properties contribute to the development of PROTACs with optimized efficacy for targeted protein degradation .
Research Findings and Biological Applications
PROTAC Development Studies
Research utilizing 1-isothiocyanato-PEG3-Azide as a PROTAC linker has demonstrated promising results in targeted protein degradation strategies. A key study by An et al. (2018) highlighted the emerging role of small-molecule PROTACs in targeted therapy development, emphasizing the importance of appropriate linker selection for efficacy .
The linker component significantly influences PROTAC performance through:
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Affecting the ternary complex formation and stability
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Determining the spatial arrangement of the target protein relative to the E3 ligase
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Influencing the pharmacokinetic properties of the entire PROTAC molecule
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Contributing to target selectivity profiles
Studies indicate that the PEG3 length in 1-isothiocyanato-PEG3-Azide provides a good balance between flexibility and defined spacing for many PROTAC applications .
Pharmaceutical Applications
Beyond PROTAC development, 1-isothiocyanato-PEG3-Azide has found applications in broader pharmaceutical research:
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Development of targeted drug delivery systems
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Creation of PEGylated therapeutics with improved pharmacokinetics
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Synthesis of multimodal imaging agents
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Production of antibody-drug conjugates with controlled drug loading
The compound's ability to participate in bioorthogonal chemistry makes it particularly valuable for developing sophisticated pharmaceutical agents with precise targeting capabilities .
Cell Labeling and Tracking
The azide functionality of 1-isothiocyanato-PEG3-Azide enables its use in cell labeling and tracking strategies. Research has shown that azide-containing compounds can be employed in metabolic glycoengineering approaches, where cells incorporate azide-modified sugars that can subsequently be labeled via click chemistry with appropriate imaging agents .
This approach offers advantages over traditional cell labeling methods:
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Minimal interference with cellular functions
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Stable labeling that persists through cell division
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Compatibility with various imaging modalities
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Potential for in vivo tracking applications
Such applications highlight the versatility of 1-isothiocyanato-PEG3-Azide beyond its role as a PROTAC linker .
Comparative Analysis with Related Compounds
Comparison with Other PEG Derivatives
1-isothiocyanato-PEG3-Azide belongs to a family of functionalized PEG derivatives with varying chain lengths and terminal groups. Comparative analysis provides insight into its unique position within this chemical space.
Table 6: Comparison of Related PEG Derivatives
| Compound | Terminal Groups | PEG Length | Key Applications | Distinctive Features |
|---|---|---|---|---|
| 1-isothiocyanato-PEG3-Azide | Azide, Isothiocyanate | 3 | PROTAC linkers, Bioconjugation | Dual orthogonal reactivity |
| 1-isothiocyanato-PEG4-Alcohol | Isothiocyanate, Hydroxyl | 4 | PROTACs, Further derivatization | Longer PEG chain, hydroxyl for additional modification |
| Bromo-PEG4-Alcohol | Bromine, Hydroxyl | 4 | Nucleophilic substitution | Different reactivity profile |
| Azido-PEG4-Alcohol | Azide, Hydroxyl | 4 | Click chemistry, Further derivatization | Longer chain with hydroxyl group |
Each compound offers distinct advantages depending on the specific application requirements, with 1-isothiocyanato-PEG3-Azide being particularly valuable for applications requiring dual orthogonal reactivity.
Advantages of 1-isothiocyanato-PEG3-Azide
Compared to related compounds, 1-isothiocyanato-PEG3-Azide offers several distinct advantages:
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The azide group enables copper-free click chemistry, which is biocompatible and efficient
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The isothiocyanate group provides selective, stable conjugation to amine-containing biomolecules
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The PEG3 spacer offers an optimal balance of flexibility and defined length for many applications
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The combination of these features in a single molecule enables sophisticated, sequential bioconjugation strategies
These advantages make 1-isothiocyanato-PEG3-Azide particularly well-suited for applications requiring precise control over complex bioconjugation reactions .
Future Perspectives and Emerging Applications
Advancements in PROTAC Technology
As PROTAC technology continues to evolve, 1-isothiocyanato-PEG3-Azide is likely to play an increasingly important role in developing next-generation targeted protein degraders. Future directions include:
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Development of PROTACs targeting previously "undruggable" proteins
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Optimization of linker length and composition for specific protein-protein interactions
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Creation of tissue-specific or stimuli-responsive PROTACs
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Combination of PROTAC technology with other therapeutic modalities
These advances may expand the range of diseases treatable through targeted protein degradation approaches .
Expanding Bioorthogonal Chemistry Applications
The azide functionality of 1-isothiocyanato-PEG3-Azide positions it well for emerging applications in bioorthogonal chemistry:
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In vivo click chemistry for targeted drug activation
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Development of bioorthogonal cleavable linkers
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Creation of stimuli-responsive nanomaterials
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Advanced molecular imaging approaches
As bioorthogonal chemistry continues to advance, compounds with well-defined azide functionality like 1-isothiocyanato-PEG3-Azide will find new applications in chemical biology and medicine .
Integration with Advanced Technologies
Looking forward, 1-isothiocyanato-PEG3-Azide may be integrated with various advanced technologies:
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Automated synthesis platforms for rapid PROTAC development
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High-throughput screening approaches for optimizing PROTAC design
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Computational modeling to predict optimal linker properties
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Combination with emerging therapeutic modalities such as oligonucleotide therapeutics
These integrations may accelerate the development of novel therapeutics and research tools based on 1-isothiocyanato-PEG3-Azide chemistry .
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